(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1,3-dioxoisoindolin-2-yl)propanoic acid
Overview
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1,3-dioxoisoindolin-2-yl)propanoic acid is a synthetic compound often used in peptide synthesis. It is a derivative of amino acids and features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amine group during peptide synthesis. The compound also includes a phthalimide group, which is a common protecting group for amines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1,3-dioxoisoindolin-2-yl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using the fluorenylmethyloxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Formation of the Phthalimide Derivative: The carboxyl group of the Fmoc-protected amino acid is then activated using a coupling reagent like dicyclohexylcarbodiimide (DCC) and reacted with phthalimide to form the phthalimide derivative.
Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using automated peptide synthesizers, which allow for precise control over reaction conditions and efficient production of the compound. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.
Types of Reactions:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, revealing the free amine group.
Coupling Reactions: The free amine can then participate in peptide bond formation with activated carboxyl groups of other amino acids or peptides.
Substitution Reactions: The phthalimide group can be removed using hydrazine to yield the free amine.
Common Reagents and Conditions:
Fmoc Deprotection: Piperidine in dimethylformamide (DMF).
Coupling Reagents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC), or 1-hydroxybenzotriazole (HOBt).
Phthalimide Removal: Hydrazine in ethanol.
Major Products Formed:
Fmoc Deprotection: Free amine.
Coupling Reactions: Peptide bonds.
Phthalimide Removal: Free amine.
Scientific Research Applications
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1,3-dioxoisoindolin-2-yl)propanoic acid is widely used in:
Peptide Synthesis: As a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: In the development of peptide-based drugs.
Bioconjugation: For attaching peptides to other molecules or surfaces.
Proteomics: In the study of protein structure and function.
Mechanism of Action
The compound primarily functions as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amine group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amine can react with carboxyl groups to form peptide bonds. The phthalimide group similarly protects the amine group and can be removed to yield the free amine for further reactions.
Comparison with Similar Compounds
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1,3-dioxoisoindolin-2-yl)propanoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1,3-dioxoisoindolin-2-yl)butanoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1,3-dioxoisoindolin-2-yl)pentanoic acid
Uniqueness: The specific structure of this compound, with its combination of Fmoc and phthalimide protecting groups, makes it particularly useful in peptide synthesis. Its ability to protect both the amine and carboxyl groups during synthesis allows for the efficient and selective formation of peptide bonds.
Properties
IUPAC Name |
(2S)-3-(1,3-dioxoisoindol-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O6/c29-23-19-11-5-6-12-20(19)24(30)28(23)13-22(25(31)32)27-26(33)34-14-21-17-9-3-1-7-15(17)16-8-2-4-10-18(16)21/h1-12,21-22H,13-14H2,(H,27,33)(H,31,32)/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUPNDIMSQGEKU-QFIPXVFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN4C(=O)C5=CC=CC=C5C4=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CN4C(=O)C5=CC=CC=C5C4=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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